3-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
3-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and various substituents including bromophenyl and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Substitution Reactions:
Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a scaffold for developing new pharmaceuticals, particularly due to its triazole ring which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-2-((3-fluorobenzyl)thio)-4(3H)-quinazolinone
- 2-((2-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
Uniqueness
3-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific combination of a triazole ring and pyridine ring with bromophenyl and fluorobenzyl substituents. This unique structure can impart distinct biological and chemical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
477329-51-4 |
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Molecular Formula |
C20H14BrFN4S |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H14BrFN4S/c21-16-6-8-18(9-7-16)26-19(15-4-2-10-23-12-15)24-25-20(26)27-13-14-3-1-5-17(22)11-14/h1-12H,13H2 |
InChI Key |
CQEZNYUKMMJGEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Origin of Product |
United States |
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